molecular formula C26H30N2O4S B299873 Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Número de catálogo B299873
Peso molecular: 466.6 g/mol
Clave InChI: BEOOXAXXKDOEJL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune disorders, and other diseases.

Mecanismo De Acción

BTK is a non-receptor tyrosine kinase that plays a critical role in BCR signaling and B-cell development. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which leads to the activation of several signaling pathways, such as the nuclear factor-κB (NF-κB) pathway. Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has demonstrated anti-inflammatory activity in models of autoimmune diseases, such as rheumatoid arthritis and lupus. Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies, and its anti-inflammatory activity in models of autoimmune diseases. However, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate also has some limitations, including its relatively short half-life and the potential for off-target effects.

Direcciones Futuras

There are several potential future directions for the research and development of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate. One area of focus is the optimization of the pharmacokinetic properties of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate to improve its efficacy and reduce its toxicity. Another area of interest is the exploration of combination therapies with other anti-cancer agents, such as venetoclax, to enhance the activity of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate. Finally, the potential use of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate in other diseases, such as autoimmune disorders and inflammatory diseases, warrants further investigation.

Métodos De Síntesis

The synthesis of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the synthesis of 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine, which is then coupled with 4-bromo-3-fluorobenzoic acid to form 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl 4-bromo-3-fluorobenzoate. The final step involves the butyrylation of the amine group with methyl 4-bromobutyrate to yield Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate.

Aplicaciones Científicas De Investigación

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has demonstrated potent inhibitory activity against BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Propiedades

Nombre del producto

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Fórmula molecular

C26H30N2O4S

Peso molecular

466.6 g/mol

Nombre IUPAC

methyl 4-[butanoyl-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino]benzoate

InChI

InChI=1S/C26H30N2O4S/c1-5-8-22-24(18-12-16-21(17-13-18)32-7-3)27-26(33-22)28(23(29)9-6-2)20-14-10-19(11-15-20)25(30)31-4/h10-17H,5-9H2,1-4H3

Clave InChI

BEOOXAXXKDOEJL-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

SMILES canónico

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.